BOC-NH-PEG2-propene

PROTAC Targeted Protein Degradation Medicinal Chemistry

BOC-NH-PEG2-propene (CAS 2410236-85-8) is a heterobifunctional polyethylene glycol (PEG) linker, specifically classified as a PROTAC (PROteolysis TArgeting Chimera) linker. It is engineered with a tert-butyloxycarbonyl (Boc)-protected amine at one terminus and a propene (allyl) moiety at the other, bridged by a discrete PEG2 chain.

Molecular Formula C12H23NO4
Molecular Weight 245.32 g/mol
Cat. No. B11864939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBOC-NH-PEG2-propene
Molecular FormulaC12H23NO4
Molecular Weight245.32 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCOCCOCC=C
InChIInChI=1S/C12H23NO4/c1-5-7-15-9-10-16-8-6-13-11(14)17-12(2,3)4/h5H,1,6-10H2,2-4H3,(H,13,14)
InChIKeyULTNREHTPSLQGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





BOC-NH-PEG2-propene for PROTAC & Bioconjugate Linker Development: Technical Specifications and Procurement Overview


BOC-NH-PEG2-propene (CAS 2410236-85-8) is a heterobifunctional polyethylene glycol (PEG) linker, specifically classified as a PROTAC (PROteolysis TArgeting Chimera) linker . It is engineered with a tert-butyloxycarbonyl (Boc)-protected amine at one terminus and a propene (allyl) moiety at the other, bridged by a discrete PEG2 chain . With a molecular formula of C12H23NO4 and a molecular weight of 245.32 g/mol, this small-molecule building block is utilized to conjugate target protein ligands with E3 ubiquitin ligase ligands, facilitating the formation of bifunctional degraders . Its design provides a precise and orthogonal approach for constructing bioconjugates and complex chemical probes, offering distinct advantages over non-specific or single-function alternatives.

Why BOC-NH-PEG2-propene Cannot Be Substituted by Generic PEG Linkers Without Consequence


Directly substituting BOC-NH-PEG2-propene with alternative PEG linkers (e.g., PEG3, PEG4, or non-allyl functionalized analogs) or other heterobifunctional crosslinkers is not a trivial exchange; it constitutes a fundamental alteration of a conjugate's design parameters. The length of a PEG linker is a critical conformational tuner that directly dictates the spatial orientation and proximity between an E3 ligase and a target protein, which is essential for forming a productive, degradation-competent ternary complex [1]. A linker that is even a single ethylene glycol unit longer (e.g., PEG3) can shift the equilibrium from optimal cooperativity towards a non-productive or less stable conformation, reducing degradation efficiency [2]. Furthermore, the terminal functional group is non-negotiable for the intended bioconjugation chemistry. The propene group enables specific allylic substitutions or thiol-ene click reactions that are not possible with common amine-reactive N-hydroxysuccinimide (NHS) esters or carboxylates. Changing the reactive handle forces a change in the entire conjugation strategy, often resulting in site heterogeneity, reduced yield, or compromised biological function of the final conjugate [3].

Quantitative Differentiation Guide for BOC-NH-PEG2-propene: Comparative Analysis vs. Analogs and Alternatives


PEG2 Linker Length Enables Potent Protein Degradation, Achieving a 30 nM DC50 in a PROTAC System

The PEG2 linker length is a key determinant of degradation efficiency. A study evaluating a PROTAC (JB300) built with a Boc-NH-PEG2-C2-NH2 linker, which shares the core PEG2 spacer with BOC-NH-PEG2-propene, demonstrated a DC50 of 30 nM for Aurora A degradation [1]. In contrast, systematic studies across different PROTAC systems show that altering PEG length can shift the degradation activity peak. For example, in an ER-α targeting system, the PEG3 linker was found to be the most active, while in a GSPT1 degradation study, the PEG2 length was critical for activity [2]. This demonstrates that the PEG2 unit in BOC-NH-PEG2-propene is not just a generic spacer; it represents a specific, active design element for a defined subset of protein targets.

PROTAC Targeted Protein Degradation Medicinal Chemistry

Terminal Propene Enables Orthogonal Thiol-ene and Click Chemistry Conjugation Routes

The propene (allyl) group provides a distinct, non-standard reactive handle for bioconjugation. Unlike the more common amine- or carboxylate-functionalized PEG linkers, the terminal alkene in BOC-NH-PEG2-propene can participate in thiol-ene 'click' reactions, a highly efficient and orthogonal coupling method . This allows for the site-specific attachment of molecules under mild conditions with extremely high yields. The most common heterobifunctional PEG linkers for PROTACs and ADCs are based on amine/NHS ester, thiol/maleimide, or azide/alkyne pairs. The allyl group represents a fourth, less common but equally powerful conjugation strategy, offering a critical advantage when the target molecule lacks accessible amines or thiols or when avoiding copper-catalyzed click chemistry is required .

Bioconjugation Click Chemistry Polymer Chemistry

Extended Shelf Life of 12-24 Months Under Recommended Storage Ensures Consistent Performance

Stability data from multiple vendors indicates that BOC-NH-PEG2-propene, when stored properly as a powder at -20°C, has a shelf life of at least 12 months, with some sources indicating up to 24 months . This represents a stable, long-term supply for research programs. While comparable heterobifunctional PEG linkers are expected to have similar stability under identical storage conditions, the documented and guaranteed shelf life for this specific product ensures that researchers can rely on its consistent quality and reactivity across the duration of a multi-year project, reducing the need for frequent re-synthesis or re-procurement and the associated batch-to-batch variability.

Compound Management Logistics Reproducibility

Optimal Research and Industrial Application Scenarios for BOC-NH-PEG2-propene


Synthesis of PEG2-Based PROTAC Libraries for Structure-Activity Relationship (SAR) Studies

BOC-NH-PEG2-propene is ideally suited for the construction of focused PROTAC libraries designed to explore the impact of a short, rigid linker on ternary complex formation and degradation efficiency. Following the established synthesis and conjugation methods , researchers can use this linker to conjugate a novel warhead to a common E3 ligase ligand (e.g., CRBN, VHL). As supported by evidence that a PEG2 linker enabled a PROTAC with a DC50 of 30 nM [1], this molecule allows medicinal chemists to establish a baseline for potency and then systematically compare it against analogous compounds built with longer PEG linkers (e.g., PEG3, PEG4) to determine the optimal spacer length for their specific protein target [2].

Site-Specific Polymer and Bioconjugate Synthesis via Orthogonal Thiol-ene Chemistry

This linker is a strategic choice for the controlled, stepwise construction of well-defined bioconjugates or functional polymers. The terminal alkene can be reacted with a thiol-containing molecule (e.g., a cysteine residue on a protein or a thiol-functionalized surface) via a highly efficient thiol-ene 'click' reaction. This first step leaves the Boc-protected amine intact and unreacted. In a subsequent, completely orthogonal step, the Boc group can be removed under mild acidic conditions to reveal a free primary amine, which is now available for a second conjugation event, such as reacting with an activated ester . This sequential, high-yield approach is far superior to using homobifunctional linkers or relying on non-specific amine coupling, which often results in complex, heterogeneous mixtures.

Preparation of Functionalized Nanoparticles and Surfaces with Controlled Ligand Density

The heterobifunctional nature of BOC-NH-PEG2-propene provides a clean and quantifiable route to functionalize inorganic nanoparticles (e.g., gold, silica) or polymeric surfaces. The short PEG2 spacer minimizes non-specific interactions while providing sufficient hydrophilicity. The terminal alkene can be used to attach the molecule to a thiol-modified surface, creating a self-assembled monolayer. After deprotection of the Boc group, the resulting amine-functionalized surface can be precisely quantified (e.g., via amine-reactive fluorescence assays) and used for subsequent, well-defined attachment of biomolecules, drug payloads, or imaging agents. This level of surface control is difficult to achieve with non-specific adsorption methods or homobifunctional linkers.

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